REACTION_CXSMILES
|
[O:1]1[C:5]([C:6]([O:8]CC)=O)=[CH:4][N:3]=[CH:2]1.[Cl:11][C:12]1[CH:20]=[C:19]2[C:15]([CH:16]=[N:17][N:18]2[S:21]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)(=[O:23])=[O:22])=[C:14](I)[CH:13]=1.[H-].C([Al+]CC(C)C)C(C)C.C1(C)C=CC=CC=1.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O1CCCC1.O.[Cl-].[Zn+2].[Cl-].[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Cl:11][C:12]1[CH:20]=[C:19]2[C:15]([CH:16]=[N:17][N:18]2[S:21]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)(=[O:22])=[O:23])=[C:14]([C:2]2[O:1][C:5]([CH2:6][OH:8])=[CH:4][N:3]=2)[CH:13]=1 |f:2.3,8.9.10,11.12|
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Name
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|
Quantity
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225 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
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Name
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|
Quantity
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52.7 g
|
Type
|
catalyst
|
Smiles
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[Cl-].[Zn+2].[Cl-]
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Name
|
|
Quantity
|
3.73 g
|
Type
|
catalyst
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Smiles
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[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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18.1 g
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Type
|
reactant
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Smiles
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O1C=NC=C1C(=O)OCC
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Name
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Quantity
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225 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
|
solution
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Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
|
Name
|
bis-(trimethylsilyl)-lithiumamide
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
193 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
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|
Quantity
|
45 g
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Type
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reactant
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Smiles
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ClC1=CC(=C2C=NN(C2=C1)S(=O)(=O)C1=CC=CC=C1)I
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
288 mL
|
Type
|
reactant
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
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C(CC(O)(C(=O)O)CC(=O)O)(=O)O
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Name
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Quantity
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450 mL
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Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
-5 °C
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Type
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CUSTOM
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Details
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The resulting solution is stirred under a nitrogen atmosphere at −10° C. (+/−5° C.) for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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maintaining the temperature at −10° C. (+/−5° C.)
|
Type
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CUSTOM
|
Details
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is degassed with vacuum/nitrogen 3 times) and
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Type
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TEMPERATURE
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Details
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then heated to 60° C. (+/−3° C.) for at least 6 hours
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Type
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TEMPERATURE
|
Details
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The reaction solution is cooled to 0° C. (+/−3° C.)
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Type
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TEMPERATURE
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Details
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maintaining the temperature at <5° C
|
Type
|
CUSTOM
|
Details
|
The resulting reaction solution
|
Type
|
STIRRING
|
Details
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is then stirred at 0° C. (+/−3° C.) for at least 1 hour
|
Type
|
STIRRING
|
Details
|
The resulting solution is stirred at 20° C. for 15 minutes
|
Duration
|
15 min
|
Type
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EXTRACTION
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Details
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extracted with ethyl acetate (10 vols, 450 ml)
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Type
|
WASH
|
Details
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the organic layer is washed with water (2×3 vols, 2×135 ml)
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Type
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FILTRATION
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Details
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filtered through a porosity 4 sinter
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Type
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CUSTOM
|
Details
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The organic layer is then evaporated under reduced pressure (45° C., 100 mbar) to 2 to 3 volumes, dimethyl sulphoxide (10 vols, 450 ml)
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Type
|
ADDITION
|
Details
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is added
|
Type
|
CUSTOM
|
Details
|
the solution evaporated under reduced pressure (45° C., 50 mbar)
|
Type
|
CUSTOM
|
Details
|
to remove all traces of other solvents
|
Type
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ADDITION
|
Details
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To the solution at 45° C. is added water (5 vols, 225 ml) dropwise over 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
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TEMPERATURE
|
Details
|
is cooled to 20° C. over 3 hr
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
stirred at 20° C. for at least 15 hrs
|
Type
|
FILTRATION
|
Details
|
The product is filtered
|
Type
|
WASH
|
Details
|
washed with a solution of dimethylsulphoxide:water (1:2) (2 vols, 90 ml)
|
Type
|
WASH
|
Details
|
washed with water (3 vols, 135 ml)
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum at 60° C. (±3° C.) to constant probe temperature
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C2C=NN(C2=C1)S(=O)(=O)C1=CC=CC=C1)C=1OC(=CN1)CO
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |